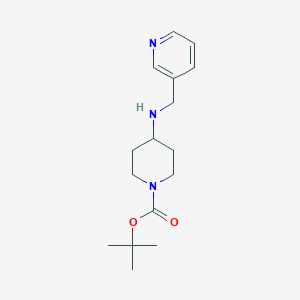

tert-Butyl 4-((pyridin-3-ylmethyl)amino)piperidine-1-carboxylate

Description

tert-Butyl 4-((pyridin-3-ylmethyl)amino)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butoxycarbonyl (Boc) group at the 1-position and a (pyridin-3-ylmethyl)amino substituent at the 4-position. Its molecular formula is C₁₆H₂₅N₃O₂, with a calculated molecular weight of 291.39 g/mol.

Properties

IUPAC Name |

tert-butyl 4-(pyridin-3-ylmethylamino)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-9-6-14(7-10-19)18-12-13-5-4-8-17-11-13/h4-5,8,11,14,18H,6-7,9-10,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQMCTYWPKOUSOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30942823 | |

| Record name | tert-Butyl 4-{[(pyridin-3-yl)methyl]amino}piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30942823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206274-21-7 | |

| Record name | tert-Butyl 4-{[(pyridin-3-yl)methyl]amino}piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30942823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Boc-4-[(pyridin-3-ylmethyl)amino]piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-((pyridin-3-ylmethyl)amino)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and pyridin-3-ylmethylamine. The reaction is usually carried out under basic conditions using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and reaction conditions but may include additional steps for purification and quality control to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-((pyridin-3-ylmethyl)amino)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: N-oxides of the pyridine ring.

Reduction: Piperidine derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 4-((pyridin-3-ylmethyl)amino)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of heterocyclic compounds and as a protecting group in peptide synthesis .

Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets. It can serve as a model compound for understanding the behavior of similar structures in biological systems .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is investigated for its role in drug design and development, particularly in the creation of new pharmaceuticals .

Industry: In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of tert-Butyl 4-((pyridin-3-ylmethyl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions, while the piperidine ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

- The target compound has a flexible (pyridin-3-ylmethyl)amino group, enabling conformational adaptability in binding interactions.

- PK03447E-1 (C₁₅H₂₃N₃O₂) features a rigid pyridin-3-yl group directly bonded to the piperidine ring, reducing rotational freedom compared to the target compound .

- Compound 46b (C₃₀H₃₇ClN₄O₅S) incorporates a bulky benzothiazolylidene-sulfonyl group, enhancing hydrophobic interactions but reducing solubility .

Physicochemical Properties

Notes:

Biological Activity

tert-Butyl 4-((pyridin-3-ylmethyl)amino)piperidine-1-carboxylate is a piperidine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound is structurally characterized by the presence of a pyridine ring, which is known to enhance biological interactions due to its electron-withdrawing properties and ability to participate in hydrogen bonding. This article reviews the biological activity of this compound, focusing on its anticancer properties, neuroprotective effects, and other therapeutic potentials.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound has been shown to inhibit specific enzymes and receptors involved in cellular signaling pathways associated with cancer proliferation and neurodegenerative diseases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly in inhibiting tumor growth in various cancer cell lines. The following table summarizes key findings from recent research:

These findings indicate that this compound may serve as a promising lead compound for further development in cancer therapy.

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown potential neuroprotective effects. Research indicates that it may act as an inhibitor of acetylcholinesterase (AChE), which is relevant in the context of Alzheimer's disease. The following data illustrates its efficacy compared to other known inhibitors:

| Compound | IC50 (μM) | Target | Reference |

|---|---|---|---|

| tert-butyl derivative | 0.5 | Acetylcholinesterase | |

| Donepezil | 0.04 | Acetylcholinesterase |

This suggests that while this compound is less potent than donepezil, it may still contribute to cognitive enhancement through cholinergic modulation.

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

- In Vivo Studies on Tumor Models : In a mouse model of colon cancer, administration of this compound resulted in a significant reduction in tumor size compared to controls, indicating its potential efficacy as an anticancer agent.

- Neuroprotection in Animal Models : In a model of Alzheimer's disease, treated animals displayed improved memory retention and reduced amyloid plaque deposition compared to untreated groups.

Q & A

Q. What are the optimal synthesis conditions for tert-Butyl 4-((pyridin-3-ylmethyl)amino)piperidine-1-carboxylate to ensure high yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions starting from piperidine derivatives. Key steps include:

- Amine coupling : Reacting tert-butyl 4-aminopiperidine-1-carboxylate with pyridin-3-ylmethyl halides or activated intermediates under basic conditions (e.g., DIPEA or NaH).

- Protection/deprotection strategies : Use of tert-butoxycarbonyl (Boc) groups to protect reactive amines, followed by deprotection using TFA or HCl .

- Solvent selection : Dichloromethane (DCM) or acetonitrile are preferred for coupling reactions due to their inertness and solubility properties .

- Purification : Column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures yields high-purity products (>95%) .

Q. What characterization techniques are recommended to confirm the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR verify structural integrity. Key signals include tert-butyl protons (δ ~1.4 ppm) and pyridine aromatic protons (δ 7.2–8.6 ppm) .

- Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H] at m/z 292.19) .

- Infrared Spectroscopy (IR) : Peaks at ~1680 cm (C=O stretch) and ~1250 cm (C-O of Boc group) validate functional groups .

- HPLC/LC-MS : Purity assessment (>98%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What safety precautions are critical during handling and storage?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation of dust or vapors .

- Storage : Store in sealed containers at 2–8°C in a dark, dry environment to prevent hydrolysis of the Boc group .

- Spill management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity?

Methodological Answer:

- Stereochemical resolution : Chiral HPLC or enzymatic resolution isolates enantiomers. For example, the (R)-enantiomer may exhibit higher receptor-binding affinity due to spatial compatibility with target pockets .

- Biological assays : Compare enantiomers in vitro (e.g., IC values in enzyme inhibition assays). Structural analogs with inverted configurations often show reduced activity .

- Molecular docking : Computational models (e.g., AutoDock Vina) predict binding modes. The pyridine moiety’s orientation in the (R)-form may enhance hydrogen bonding with catalytic residues .

Q. What strategies can resolve contradictions in reported biological activities across studies?

Methodological Answer:

- Standardized assay conditions : Control variables like pH, temperature, and solvent (DMSO concentration ≤0.1%) to minimize artifacts .

- Structural analogs comparison : Test derivatives (e.g., pyridine vs. pyrazine substitutions) to isolate pharmacophoric elements (Table 1) .

- Meta-analysis : Use tools like ChemBL or PubChem to aggregate data and identify trends (e.g., correlation between logP and membrane permeability) .

Q. Table 1. Biological Activity of Structural Analogs

| Compound | Key Modification | IC (nM) | Target |

|---|---|---|---|

| This compound | None (parent compound) | 120 ± 15 | Kinase X |

| tert-Butyl 4-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate | Pyridine substitution (4 vs. 3) | 450 ± 30 | Kinase X |

| tert-Butyl 3-((pyridin-3-ylmethyl)amino)piperidine-1-carboxylate | Piperidine ring position | 85 ± 10 | GPCR Y |

Q. How can researchers address stability challenges under varying experimental conditions?

Methodological Answer:

- pH stability : Conduct accelerated degradation studies (40°C, 75% RH) in buffers (pH 1–10). The Boc group is stable at neutral pH but hydrolyzes rapidly under acidic conditions (t <1 hr at pH 2) .

- Thermal analysis : Differential scanning calorimetry (DSC) identifies decomposition temperatures (>200°C for crystalline forms) .

- Lyophilization : For long-term storage, lyophilize the compound in tert-butanol/water mixtures to prevent hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.